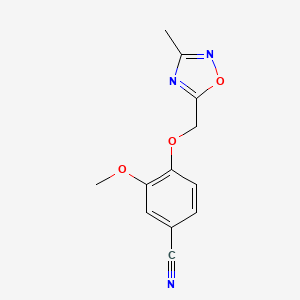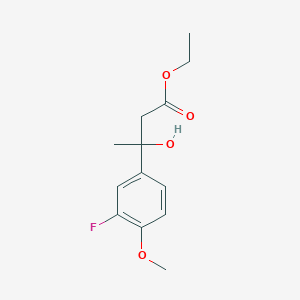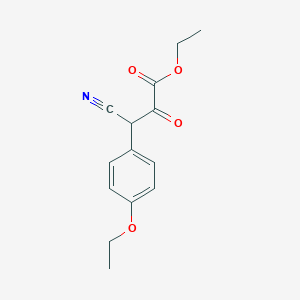
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound characterized by multiple functional groups, including tert-butyldimethylsilyl (TBDMS) ethers, fluorophenyl groups, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one involves multiple steps, each requiring specific reaction conditions. The key steps typically include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl-protected compounds: These compounds share the TBDMS protection group, which imparts stability and reactivity.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit similar chemical properties and reactivity patterns.
Oxazolidinones: This class of compounds is known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C45H58F2N2O5Si2 |
|---|---|
Molecular Weight |
801.1 g/mol |
IUPAC Name |
(4S)-3-[(2R,5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-[(S)-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-(4-fluoroanilino)methyl]-5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C45H58F2N2O5Si2/c1-44(2,3)55(7,8)53-37-26-18-33(19-27-37)41(48-36-24-22-35(47)23-25-36)38(42(50)49-39(30-52-43(49)51)31-14-12-11-13-15-31)28-29-40(32-16-20-34(46)21-17-32)54-56(9,10)45(4,5)6/h11-27,38-41,48H,28-30H2,1-10H3/t38-,39-,40+,41-/m1/s1 |
InChI Key |
NEXZCJWBWJHWQN-PRURZLHWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C(C)(C)C)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C(C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)





